molecular formula C26H42N2O4 B1417902 Z-D-Leu-OH.DCHA CAS No. 7662-58-0

Z-D-Leu-OH.DCHA

Cat. No.: B1417902
CAS No.: 7662-58-0
M. Wt: 446.6 g/mol
InChI Key: FOULZFSGIVQTHX-UTONKHPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Leu-OH.DCHA typically involves the protection of the amino group of D-leucine with a carbobenzyloxy (Cbz) group, followed by the formation of a salt with dicyclohexylamine. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for research and pharmaceutical applications. The production process includes rigorous quality control measures to maintain consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Z-D-Leu-OH.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

Z-D-Leu-OH.DCHA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Z-D-Leu-OH.DCHA involves its interaction with specific molecular targets and pathways. As a leucine derivative, it can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. It also plays a role in preventing exercise-induced muscle damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-D-Leu-OH.DCHA is unique due to its specific stereochemistry and the presence of the dicyclohexylamine salt, which enhances its stability and solubility. This makes it particularly valuable in peptide synthesis and other research applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOULZFSGIVQTHX-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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